4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate
Overview
Description
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound . It’s closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a pyridine derivative and dopaminergic neurotoxin used in neurological research .
Molecular Structure Analysis
The molecular formula of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is C5H8BrN . The average mass is 162.028 Da and the monoisotopic mass is 160.984009 Da .Physical And Chemical Properties Analysis
4-Bromo-1,2,3,6-tetrahydropyridine has a density of 1.5±0.1 g/cm3, a boiling point of 193.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.9±3.0 kJ/mol, and it has a flash point of 70.5±25.9 °C .Scientific Research Applications
Synthesis and Reactions
Chemical Synthesis and Structural Analysis : This compound has been used in chemical syntheses, demonstrating its role as a synthetic equivalent in reactions involving dimethyl malonate and methyl acetoacetate, leading to the production of specific Michael adducts (Vasin et al., 2016). Additionally, it plays a role in the synthesis of antagonists used in HIV-1 infection prevention (Cheng De-ju, 2015).
Micellar Solution Studies : Research has explored its behavior in micellar solutions, contributing to the understanding of kinetic micellar effects and molecular interactions in such environments (Muñoz et al., 2003).
Tetrahydropyridine Synthesis : It's utilized in the regioselective synthesis of tetrahydropyridines, demonstrating its versatility in organic synthesis (Overman et al., 2003).
Material Science and Biochemistry
Synthesis of Higher Alkanes : The compound aids in the synthesis of higher 1-bromoalkanes, showcasing its utility in material science applications (Li Wei, 2012).
Neuroprotection Studies : It has been used in neuroprotective studies, specifically in relation to 1‐methyl‐4‐phenyl‐1,2,3,6‐tetrahydropyridine (MPTP)-induced neurotoxicity in mice, suggesting potential biomedical applications (Muralikrishnan & Mohanakumar, 1998).
Coenzyme Q10 Synthesis : This compound is key in synthesizing intermediates for coenzyme Q10, a significant molecule in pharmaceuticals (Mu et al., 2011).
Advanced Applications
Nonlinear Optical Materials : Research has demonstrated its use in the growth and analysis of nonlinear optical materials, contributing to the field of optoelectronics (Sivakumar et al., 2016).
Pharmaceutical Drug Development : It plays a role in the development of novel pharmaceutical drugs, such as the discovery of multifunctional drug candidates for treating neuropsychiatric and neurological disorders (Li et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-methyl-3,6-dihydro-2H-pyridine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H10BrN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4-2-6(7)3-5-8/h2-5H,1H3,(H,8,9,10);2H,3-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWKXPFYZFJEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(=CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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